

(R)-ML375: The Inactive Control for Precise ML375 Studies

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Compound of Interest		
Compound Name:	ml375	
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A Comparative Guide for Researchers

In the realm of pharmacology and drug discovery, the use of precise molecular tools is paramount to generating robust and reproducible data. For researchers investigating the M5 muscarinic acetylcholine receptor (mAChR), the selective negative allosteric modulator (NAM) **ML375** has emerged as a critical pharmacological probe. To ensure the specificity of its effects and to control for any off-target or non-specific interactions, the use of its inactive enantiomer, (R)-**ML375**, as a negative control is an essential component of rigorous experimental design. This guide provides a comprehensive comparison of (S)-**ML375** (the active enantiomer) and (R)-**ML375**, complete with experimental data, detailed protocols, and pathway visualizations to aid researchers in their study design.

Unraveling Stereochemistry: The Key to Activity

ML375 is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-ML375 and (R)-ML375. All of the pharmacological activity of ML375 as an M5 NAM resides in the (S)-enantiomer.[1] The (R)-enantiomer, (R)-ML375, is devoid of activity at the M5 mAChR, making it an ideal inactive control for in vitro and in vivo studies.[2] The stark difference in activity between the two enantiomers underscores the highly specific nature of the interaction between ML375 and its binding site on the M5 receptor.

Quantitative Comparison of (S)-ML375 and (R)-ML375 Activity



The differential activity of the **ML375** enantiomers has been quantified in various in vitro assays. The most common of these is the calcium mobilization assay, which measures the downstream signaling of the Gq-coupled M5 receptor.

Compound	Target	Assay Type	IC50	Reference
(S)-ML375	Human M5 mAChR	Calcium Mobilization	300 nM	[1]
(R)-ML375	Human M5 mAChR	Calcium Mobilization	> 30 μM	[2]
(S)-ML375	Rat M5 mAChR	Calcium Mobilization	790 nM	
(S)-ML375	Human M1-M4 mAChR	Calcium Mobilization	> 30 μM	[1]

As the data clearly indicates, (S)-**ML375** is a potent inhibitor of human M5 receptor activity with a half-maximal inhibitory concentration (IC50) of 300 nM. In stark contrast, (R)-**ML375** shows no significant activity even at concentrations up to 30 μ M, a concentration more than 100-fold higher than the IC50 of the active enantiomer.[1][2] This significant difference in potency provides a clear rationale for the use of (R)-**ML375** as a negative control. Furthermore, (S)-**ML375** demonstrates high selectivity for the M5 receptor, with no activity observed at other muscarinic receptor subtypes (M1-M4) at concentrations up to 30 μ M.[1]

Experimental Protocols

To ensure the accurate and reproducible use of (S)-ML375 and (R)-ML375 in your research, detailed experimental protocols are essential. Below are representative protocols for key in vitro assays.

Calcium Mobilization Assay

This assay measures the inhibition of acetylcholine-induced intracellular calcium release in cells expressing the M5 receptor.

Materials:



- CHO-K1 cells stably expressing the human M5 muscarinic receptor
- Assay Buffer: HBSS with 20 mM HEPES, pH 7.4
- Fluo-4 AM calcium indicator dye
- Probenecid
- Acetylcholine (ACh)
- (S)-ML375 and (R)-ML375

Procedure:

- Cell Plating: Plate M5-expressing CHO-K1 cells in black-walled, clear-bottom 384-well plates at a density of 20,000 cells per well and incubate overnight.
- Dye Loading: Aspirate the culture medium and add 20 μL of Fluo-4 AM loading buffer (Assay Buffer containing 4 μM Fluo-4 AM and 2.5 mM probenecid) to each well.
- Incubation: Incubate the plate at 37°C for 60 minutes.
- Compound Addition: Prepare serial dilutions of (S)-ML375 and (R)-ML375 in Assay Buffer.
 Add the compounds to the respective wells. Include a vehicle control (e.g., DMSO).
- Pre-incubation: Incubate the plate with the compounds for 15 minutes at room temperature.
- Agonist Stimulation and Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR). Add an EC80 concentration of acetylcholine to all wells and simultaneously measure the fluorescence intensity (excitation at 488 nm, emission at 525 nm) over time.
- Data Analysis: The inhibitory effect of the compounds is calculated as the percentage reduction of the ACh-induced fluorescence signal. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Inositol Phosphate (IP-One) HTRF Assay



This assay provides a direct measure of Gq protein activation by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the signaling pathway.

Materials:

- CHO-K1 cells stably expressing the human M5 muscarinic receptor
- IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1 Cryptate, and lysis buffer)
- Stimulation Buffer (provided with the kit, containing LiCl)
- Acetylcholine (ACh)
- (S)-ML375 and (R)-ML375

Procedure:

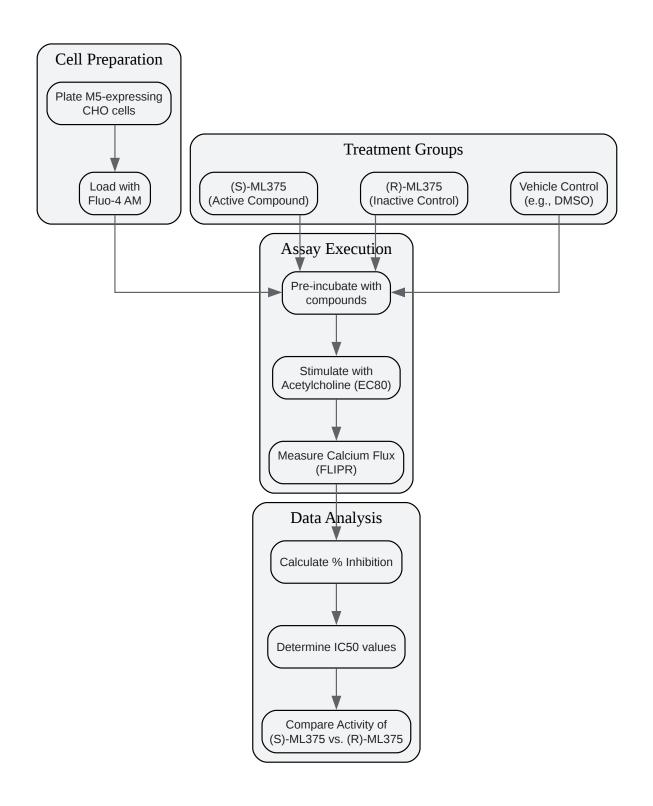
- Cell Plating: Seed M5-expressing CHO-K1 cells in a 384-well white plate at a density of 15,000 cells per well and incubate overnight.
- Compound and Agonist Addition: Prepare dilutions of (S)-ML375, (R)-ML375, and acetylcholine in Stimulation Buffer. Add the compounds to the cells, followed by the addition of an EC80 concentration of acetylcholine.
- Incubation: Incubate the plate at 37°C for 60 minutes to allow for IP1 accumulation.
- Lysis and Reagent Addition: Add the IP1-d2 conjugate and anti-IP1 Cryptate to the wells.
- Final Incubation: Incubate for 1 hour at room temperature, protected from light.
- HTRF Reading: Measure the fluorescence at 620 nm (Cryptate emission) and 665 nm (d2 emission) using an HTRF-compatible plate reader.
- Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the inhibition of the acetylcholine-induced IP1 accumulation by the test compounds.



Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental design and the underlying biological mechanism, the following diagrams are provided.

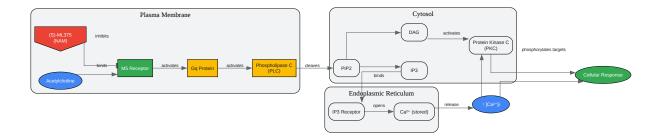




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Caption: Experimental workflow for a calcium mobilization assay comparing (S)-ML375 and (R)-ML375.



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Caption: M5 muscarinic receptor signaling pathway and the inhibitory action of (S)-ML375.

Conclusion

The use of (R)-ML375 as an inactive control is a critical component of any study involving the M5 NAM ML375. By including this control, researchers can confidently attribute the observed effects to the specific inhibition of the M5 receptor by (S)-ML375, thereby eliminating the possibility of off-target or non-specific effects. This rigorous approach to experimental design is essential for generating high-quality, reproducible data that will advance our understanding of M5 receptor pharmacology and its role in health and disease.

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